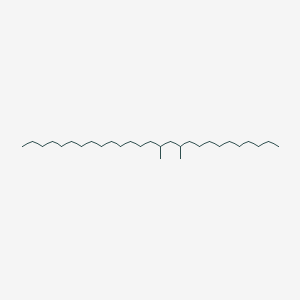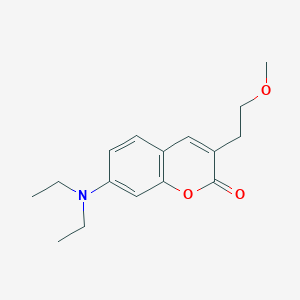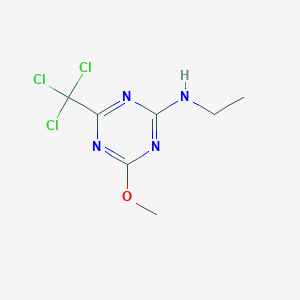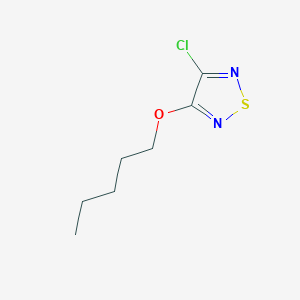
11,13-Dimethylheptacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,13-Dimethylheptacosane is a hydrocarbon compound with the molecular formula C29H60. It is a type of dimethyl-branched alkane, which means it has two methyl groups attached to its carbon chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11,13-Dimethylheptacosane typically involves the alkylation of smaller hydrocarbons. One common method is the coupling of appropriate alkyl halides with alkanes under the presence of a strong base. The reaction conditions often include high temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of petrochemical processes where crude oil fractions are refined and chemically modified. The specific methods can vary, but they generally include distillation, cracking, and reforming processes to isolate and synthesize the desired hydrocarbon .
化学反応の分析
Types of Reactions: 11,13-Dimethylheptacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the hydrocarbon, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This process involves the removal of oxygen or the addition of hydrogen, often leading to the formation of simpler hydrocarbons.
Substitution: In this reaction, one or more hydrogen atoms in the hydrocarbon are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are commonly used under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学的研究の応用
11,13-Dimethylheptacosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of branched alkanes.
Biology: This compound is significant in the study of insect communication, particularly in the context of pheromones and cuticular hydrocarbons.
Medicine: Research is ongoing to explore its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: It is used in the formulation of lubricants and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 11,13-Dimethylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with the olfactory receptors of insects, facilitating communication and mate recognition. The molecular targets include specific receptors on the antennae of insects, which detect the hydrocarbon and trigger behavioral responses .
類似化合物との比較
- 9,13-Dimethylheptacosane
- 5,17-Dimethylheptacosane
- 3,12-Dimethylheptacosane
Comparison: 11,13-Dimethylheptacosane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to other dimethylheptacosanes, it may have different boiling points, melting points, and reactivity. Its role in insect communication also sets it apart, as the specific positioning of methyl groups can significantly impact its effectiveness as a pheromone .
特性
CAS番号 |
151732-02-4 |
|---|---|
分子式 |
C29H60 |
分子量 |
408.8 g/mol |
IUPAC名 |
11,13-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-9-11-13-15-16-17-18-20-22-24-26-29(4)27-28(3)25-23-21-19-14-12-10-8-6-2/h28-29H,5-27H2,1-4H3 |
InChIキー |
SGZFZFTZYGLQBV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C)CC(C)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)

![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)
![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)
![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)




![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
